molecular formula C15H13N3O5S B10914812 7-(Furan-2-yl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

7-(Furan-2-yl)-1-(2-methoxyethyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B10914812
M. Wt: 347.3 g/mol
InChI Key: IQHQKHQEZAWCDH-UHFFFAOYSA-N
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Description

7-(2-FURYL)-1-(2-METHOXYETHYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a furan ring, a methoxyethyl group, and a dihydropyridopyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

The synthesis of 7-(2-FURYL)-1-(2-METHOXYETHYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step synthetic routes. One common approach is the condensation of pyridine and pyrimidine derivatives, followed by functional group modifications to introduce the furan and methoxyethyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .

Industrial production methods for this compound are less documented, but they likely involve similar synthetic strategies with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

7-(2-FURYL)-1-(2-METHOXYETHYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various functionalized derivatives of the original compound, which can be further explored for their biological activities.

Scientific Research Applications

7-(2-FURYL)-1-(2-METHOXYETHYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-FURYL)-1-(2-METHOXYETHYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar compounds to 7-(2-FURYL)-1-(2-METHOXYETHYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID include other pyrido[2,3-d]pyrimidine derivatives, such as:

The uniqueness of 7-(2-FURYL)-1-(2-METHOXYETHYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C15H13N3O5S

Molecular Weight

347.3 g/mol

IUPAC Name

7-(furan-2-yl)-1-(2-methoxyethyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C15H13N3O5S/c1-22-6-4-18-12-11(13(19)17-15(18)24)8(14(20)21)7-9(16-12)10-3-2-5-23-10/h2-3,5,7H,4,6H2,1H3,(H,20,21)(H,17,19,24)

InChI Key

IQHQKHQEZAWCDH-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=C(C(=CC(=N2)C3=CC=CO3)C(=O)O)C(=O)NC1=S

Origin of Product

United States

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